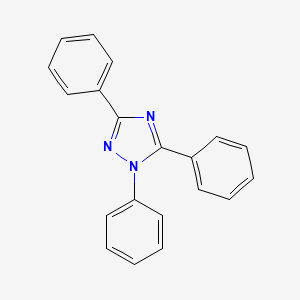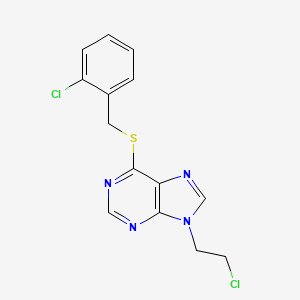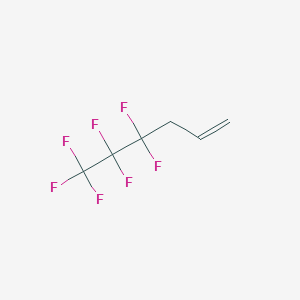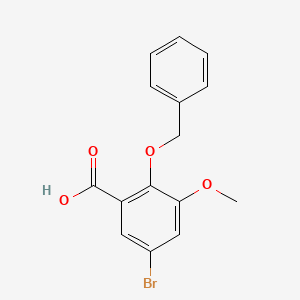
1-Chloro-2,2,3,3-tetrafluorocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2,3,3-tetrafluorocyclobutane is a halogenated cyclobutane derivative with the molecular formula C4H3ClF4. This compound is characterized by the presence of chlorine and fluorine atoms attached to a cyclobutane ring, making it a unique and interesting molecule for various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,2,3,3-tetrafluorocyclobutane typically involves the halogenation of cyclobutane derivatives. One common method is the reaction of cyclobutene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the selective addition of chlorine and fluorine atoms to the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. These reactors are designed to handle the reactive nature of chlorine and fluorine gases, ensuring safe and efficient production of the compound. The process may also include purification steps to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2,2,3,3-tetrafluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents at moderate temperatures.
Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions, often in aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Formation of fluorinated alcohols, ethers, and amines.
Elimination: Formation of tetrafluorocyclobutene and other unsaturated compounds.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives, depending on the specific reaction conditions.
Applications De Recherche Scientifique
1-Chloro-2,2,3,3-tetrafluorocyclobutane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,2,3,3-tetrafluorocyclobutane involves its interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, the presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2,3,3-trifluorocyclobutene
- 1-Chloro-1-methyl-2,2,3,3-tetrafluorocyclobutane
- 3-Chloro-1,1,2,2-tetrafluorocyclobutane
- 2,2,3,3-Tetrafluorocyclobutanecarbonitrile
Uniqueness
1-Chloro-2,2,3,3-tetrafluorocyclobutane is unique due to its specific arrangement of chlorine and fluorine atoms on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. Its stability and reactivity, particularly in substitution and elimination reactions, set it apart from other similar compounds .
Propriétés
Numéro CAS |
558-61-2 |
|---|---|
Formule moléculaire |
C4H3ClF4 |
Poids moléculaire |
162.51 g/mol |
Nom IUPAC |
3-chloro-1,1,2,2-tetrafluorocyclobutane |
InChI |
InChI=1S/C4H3ClF4/c5-2-1-3(6,7)4(2,8)9/h2H,1H2 |
Clé InChI |
JZTOHBFNNYFPIP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C1(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


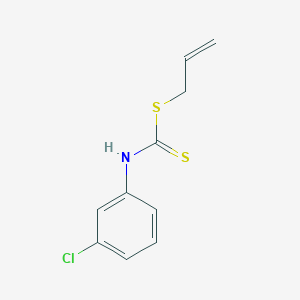

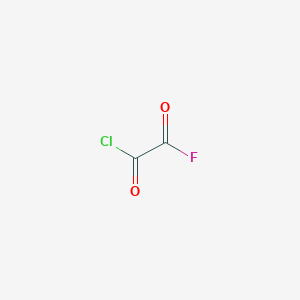
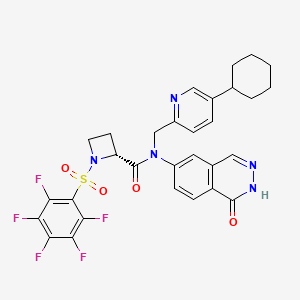
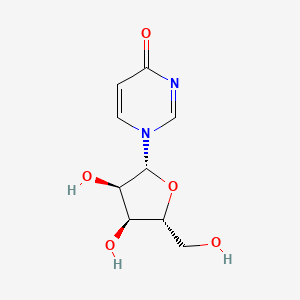
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
